Cas no 1358802-39-7 (1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1358802-39-7x500.png)
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1358802-39-7
- CHEMBL4529078
- AKOS021665294
- 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)ethanone
- 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one
- F3411-6844
-
- インチ: 1S/C22H22N6O2S/c1-30-19-9-5-4-8-18(19)26-10-12-27(13-11-26)20(29)14-31-22-21-25-23-15-28(21)17-7-3-2-6-16(17)24-22/h2-9,15H,10-14H2,1H3
- InChIKey: ZZLIBFXABWPQFH-UHFFFAOYSA-N
- ほほえんだ: S(C1C2=NN=CN2C2C=CC=CC=2N=1)CC(N1CCN(C2C=CC=CC=2OC)CC1)=O
計算された属性
- せいみつぶんしりょう: 434.15249514g/mol
- どういたいしつりょう: 434.15249514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 619
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 101Ų
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-6844-1mg |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-6844-3mg |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-6844-25mg |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-6844-10μmol |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-6844-10mg |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-6844-20mg |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-6844-4mg |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-6844-30mg |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-6844-5mg |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-6844-5μmol |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one |
1358802-39-7 | 5μmol |
$63.0 | 2023-09-10 |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one 関連文献
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-oneに関する追加情報
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one: A Comprehensive Overview
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one, identified by the CAS number 1358802-39-7, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a piperazine ring substituted with a methoxyphenyl group and a triazoloquinoxaline moiety connected via a sulfanyl group to a ketone functional group. These structural elements contribute to its versatile chemical properties and potential applications in drug discovery.
Recent studies have highlighted the importance of piperazine derivatives in various therapeutic areas, including oncology and central nervous system disorders. The presence of the piperazine ring in this compound suggests its potential as a scaffold for drug design. Piperazine is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable component in medicinal chemistry. The substitution of the piperazine ring with a methoxyphenyl group further enhances its pharmacological profile by introducing additional electronic and steric effects.
The triazoloquinoxaline moiety is another critical component of this compound. Triazoloquinoxalines are known for their ability to act as scaffolds for constructing heterocyclic compounds with diverse biological activities. The sulfur atom in the sulfanyl group plays a crucial role in mediating interactions with biological targets, potentially enhancing the compound's bioavailability and efficacy. Recent research has demonstrated that such sulfur-containing compounds can exhibit potent inhibitory activity against various enzymes and receptors, making them attractive candidates for drug development.
The ketone functional group at the terminal position of the molecule adds another layer of complexity to its chemical profile. Ketones are known for their reactivity in various chemical reactions, which can be exploited in synthetic chemistry to modify the molecule further. This feature makes the compound a versatile building block for constructing more complex molecules with enhanced biological activities.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The construction of the piperazine ring typically involves nucleophilic substitution or cyclization reactions, while the triazoloquinoxaline moiety can be synthesized via tandem cyclocondensation reactions. The integration of these fragments into a single molecule requires careful optimization of reaction conditions to ensure high yields and purity.
Recent advancements in medicinal chemistry have emphasized the importance of understanding the relationship between molecular structure and biological activity. In vitro studies on this compound have revealed its potential as an inhibitor of key enzymes involved in cellular signaling pathways. For instance, preliminary data suggest that it may exhibit inhibitory activity against certain kinases, which are often overexpressed in cancer cells. Such findings underscore its potential as a lead compound for developing anticancer agents.
In addition to its enzymatic inhibition properties, this compound has also shown promise in modulating receptor activity. Preclinical studies indicate that it may interact with G-protein coupled receptors (GPCRs), which are implicated in various physiological processes. This dual functionality makes it an intriguing candidate for exploring multitarget therapies, which are increasingly sought after in drug development due to their potential to address complex diseases more effectively.
The pharmacokinetic profile of this compound is another area that has been extensively studied. Research indicates that it exhibits moderate solubility and permeability, which are essential for oral bioavailability. However, further optimization may be required to enhance its pharmacokinetic properties and reduce potential toxicity risks.
From an environmental perspective, the synthesis and disposal of this compound must adhere to strict regulations to minimize ecological impact. Researchers are actively exploring greener synthetic routes that utilize environmentally friendly reagents and solvents. These efforts align with the growing trend toward sustainable chemistry practices in the pharmaceutical industry.
In conclusion, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one represents a compelling example of how structural complexity can translate into diverse biological activities. Its unique combination of functional groups positions it as a valuable tool in drug discovery research. As ongoing studies continue to unravel its full potential, this compound holds promise for advancing therapeutic interventions across multiple disease areas.
1358802-39-7 (1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}ethan-1-one) 関連製品
- 1805935-16-3(3-(Chloromethyl)-2-iodo-6-methyl-4-(trifluoromethoxy)pyridine)
- 2137565-67-2(5-chloro-7-(cyclopropylmethyl)-2-methyl-1,2,4triazolo1,5-apyridine)
- 1251576-24-5(2-(2,5-dimethylphenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one)
- 1501323-98-3(7-Acetyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid)
- 1267182-47-7(5-phenyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2091054-18-9(2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one)
- 2138109-96-1(3-{bicyclo3.1.0hexan-3-yl}-4-fluoro-1-methyl-1H-pyrazol-5-amine)
- 2228497-73-0(3-(4,4-difluorocyclohexyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1326714-64-0(4-Iodofuro[2,3-c]pyridin-7-amine)
- 1355233-61-2(6-Isopropylamino-2-methyl-nicotinic acid)




